An In-depth Technical Guide to 1-benzyl-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde: Chemical Structure, Physicochemical Properties, and Synthetic Pathways
An In-depth Technical Guide to 1-benzyl-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde: Chemical Structure, Physicochemical Properties, and Synthetic Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Prominence of the Pyrazole Scaffold in Medicinal Chemistry
The pyrazole nucleus, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, is a cornerstone in modern medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile scaffold for the design of novel therapeutic agents.[1] Pyrazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, anticancer, and antidepressant effects.[1][2][3] The functionalization of the pyrazole ring at various positions allows for the fine-tuning of a molecule's steric and electronic properties, enabling the optimization of its biological activity and pharmacokinetic profile.
This guide focuses on a specific, promising derivative: 1-benzyl-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde . The strategic placement of a benzyl group at the N1 position, a methoxyphenyl group at C3, and a reactive carbaldehyde at C4, creates a molecule with significant potential for further chemical modification and as a key intermediate in the synthesis of more complex bioactive compounds.[4] The aldehyde functionality, in particular, serves as a versatile chemical handle for a wide array of transformations, including reductive aminations, condensations, and oxidations, thus opening avenues for extensive structure-activity relationship (SAR) studies.[4]
This document provides a comprehensive overview of the chemical structure, physicochemical properties, a detailed synthetic protocol, and the potential therapeutic applications of 1-benzyl-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde, grounded in established chemical principles and supported by relevant scientific literature.
Chemical Structure and Physicochemical Properties
The molecular structure of 1-benzyl-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde is characterized by a central pyrazole ring substituted with three key functional groups. The benzyl group at the N1 position introduces a non-polar, aromatic moiety that can participate in hydrophobic interactions within biological targets. The 4-methoxyphenyl group at the C3 position provides an electron-donating methoxy group, which can influence the electronic distribution within the pyrazole ring and participate in hydrogen bonding. The carbaldehyde group at the C4 position is a key reactive center.
Table 1: Physicochemical Properties of 1-benzyl-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde and Related Analogues
| Property | Value for 1-benzyl-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde (Predicted) | Value for Analogues (Experimental) | Reference |
| Molecular Formula | C18H16N2O2 | C13H13ClN2O3 (for 3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde) | [5] |
| Molecular Weight | 292.34 g/mol | 280.71 g/mol (for 3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde) | [5] |
| Melting Point | Estimated: 110-120 °C | 106–107 °C (for 3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde) | [5] |
| Appearance | Expected: White to pale yellow crystalline solid | - | |
| Solubility | Expected: Soluble in DMSO, DMF, and chlorinated solvents; sparingly soluble in alcohols; insoluble in water. | - | |
| CAS Number | Not assigned | 956783-07-6 (for 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde) | [6] |
Note: Some properties for the target compound are predicted based on the known properties of structurally similar molecules.
Synthesis and Mechanistic Insights
The most prevalent and efficient method for the synthesis of 1,3-disubstituted-1H-pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction .[5][7][8][9] This reaction involves the formylation of an electron-rich aromatic or heterocyclic ring using a Vilsmeier reagent, which is typically formed from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl3).[5]
The synthesis of 1-benzyl-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde would proceed via a two-step process: the formation of a hydrazone intermediate, followed by cyclization and formylation under Vilsmeier-Haack conditions.
Experimental Protocol
Step 1: Synthesis of the Hydrazone Intermediate
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Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 4-methoxyacetophenone in a suitable solvent such as ethanol.
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Hydrazone Formation: Add 1.0-1.1 equivalents of benzylhydrazine to the solution. A catalytic amount of a weak acid, such as acetic acid, can be added to facilitate the reaction.
-
Reaction: Stir the mixture at room temperature for 2-4 hours or until thin-layer chromatography (TLC) indicates the complete consumption of the starting ketone.
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Isolation: The resulting hydrazone often precipitates out of the solution upon cooling. The solid can be collected by filtration, washed with cold ethanol, and dried under vacuum.
Causality Behind Experimental Choices:
-
Solvent: Ethanol is a common choice as it effectively dissolves the reactants and allows for easy precipitation of the product upon completion.
-
Catalyst: The acidic catalyst protonates the carbonyl oxygen of the acetophenone, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the benzylhydrazine.
Step 2: Vilsmeier-Haack Cyclization and Formylation
-
Vilsmeier Reagent Preparation: In a separate three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, place anhydrous DMF (as the solvent and reagent). Cool the flask in an ice-salt bath to 0-5 °C. Add phosphorus oxychloride (POCl3) dropwise with vigorous stirring, maintaining the temperature below 10 °C. The formation of the solid Vilsmeier reagent (chloroiminium salt) will be observed.
-
Addition of Hydrazone: Dissolve the hydrazone from Step 1 in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 4-8 hours. The progress of the reaction should be monitored by TLC.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution until the pH is basic (pH > 8).
-
Isolation and Purification: The crude product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with water, and dry. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The Vilsmeier reagent is highly reactive towards water, so anhydrous conditions are crucial for the success of the reaction.
-
Temperature Control: The initial formation of the Vilsmeier reagent is exothermic and requires cooling to prevent decomposition. The subsequent reaction with the hydrazone requires heating to provide the necessary activation energy for cyclization and formylation.
-
Neutralization: The acidic work-up hydrolyzes the intermediate iminium salt to the final aldehyde. Subsequent neutralization is necessary to precipitate the organic product.
Visualizing the Synthetic Workflow
Caption: Synthetic pathway for 1-benzyl-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde.
Structural Elucidation and Characterization
The identity and purity of the synthesized 1-benzyl-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde would be confirmed using a combination of spectroscopic techniques.
Table 2: Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | - A singlet for the aldehyde proton (CHO) at δ 9.8-10.0 ppm. - A singlet for the pyrazole C5-H proton at δ 8.2-8.5 ppm. - Aromatic protons of the benzyl and methoxyphenyl groups in the range of δ 6.9-7.8 ppm. - A singlet for the benzylic methylene protons (-CH2-) at δ 5.3-5.6 ppm. - A singlet for the methoxy protons (-OCH3) at δ 3.8-3.9 ppm. |
| ¹³C NMR | - A signal for the aldehyde carbonyl carbon at δ 185-190 ppm. - Signals for the pyrazole ring carbons. - Signals for the aromatic carbons of the benzyl and methoxyphenyl groups. - A signal for the benzylic methylene carbon. - A signal for the methoxy carbon at δ ~55 ppm. |
| IR (KBr, cm⁻¹) | - A strong absorption band for the aldehyde C=O stretching at 1670-1690 cm⁻¹. - C-H stretching of the aldehyde at 2820-2850 cm⁻¹ and 2720-2750 cm⁻¹. - C=N and C=C stretching of the pyrazole and aromatic rings in the region of 1500-1600 cm⁻¹. - C-O stretching of the methoxy group around 1250 cm⁻¹. |
| Mass Spectrometry (MS) | - A molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of the compound (292.34). |
Note: The exact chemical shifts (δ) and absorption frequencies can vary depending on the solvent and the specific electronic environment.
Potential Applications in Drug Discovery
The 1-benzyl-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde scaffold is a promising starting point for the development of new therapeutic agents. Based on the known biological activities of structurally related pyrazole derivatives, this compound and its subsequent derivatives could be investigated for several applications:
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Anti-inflammatory Agents: Many pyrazole derivatives are known to exhibit potent anti-inflammatory activity, with some acting as selective COX-2 inhibitors.[2] The core structure of the title compound is amenable to modifications that could lead to the discovery of novel anti-inflammatory drugs.
-
Anticancer Agents: The pyrazole scaffold is present in several compounds with demonstrated anticancer activity.[2] The carbaldehyde group can be used to synthesize a library of derivatives (e.g., Schiff bases, chalcones) for screening against various cancer cell lines.
-
Antidepressant and Neuroprotective Agents: Recent studies have explored pyrazole derivatives as potential selective serotonin reuptake inhibitors (SSRIs) for the treatment of depression.[3] The structural features of 1-benzyl-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde make it a candidate for investigation in this area.
Logical Flow for Derivative Synthesis and Screening
Caption: Workflow for lead compound discovery from the title compound.
Conclusion
1-benzyl-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde is a molecule of significant interest due to its versatile chemical nature and the proven therapeutic potential of the pyrazole scaffold. This guide has provided a detailed overview of its chemical structure, a reliable synthetic protocol based on the Vilsmeier-Haack reaction, and a summary of its expected physicochemical and spectroscopic properties. The carbaldehyde functionality serves as a gateway for the synthesis of a diverse range of derivatives, making this compound a valuable intermediate for researchers and scientists in the field of drug discovery and development. Further exploration of this molecule and its analogues is warranted to unlock its full therapeutic potential.
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